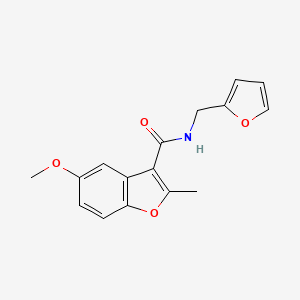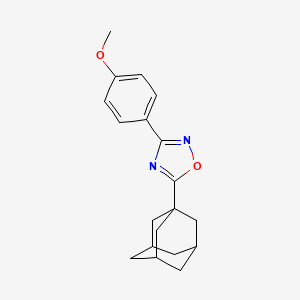
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by K. T. Ooi and colleagues at the University of Tokyo. Since then, D609 has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the inhibition of PC-PLC. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. By inhibiting this enzyme, this compound prevents the production of DAG, which is an important signaling molecule in many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the advantages of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is that it is a small molecule inhibitor that can easily penetrate cell membranes. This makes it useful for studying the effects of PC-PLC inhibition in cells and tissues. However, one limitation of this compound is that it can also inhibit other enzymes, such as phospholipase A2 and phospholipase D, at high concentrations. This can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of PC-PLC in various cellular processes. Finally, there is interest in developing more specific inhibitors of PC-PLC that could be used in clinical settings.
合成法
The synthesis of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-methyl-3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with propylamine to yield this compound. The overall yield of this process is around 50%.
科学的研究の応用
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has been used in a variety of scientific research applications. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme involved in the breakdown of phospholipids in cell membranes. This inhibition leads to the accumulation of phosphatidylcholine in the membrane, which can have a variety of effects on cell signaling and membrane structure.
特性
IUPAC Name |
2-methyl-3-phenoxy-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-11-21-15-9-10-16-17(12-15)22-13(2)19(18(16)20)23-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTINTXJPGWBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)
![4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4992555.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4992561.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)
![5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4992593.png)
![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)


![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)

![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)